molecular formula C14H10ClN B14124212 5-Chloro-1-phenyl-1H-indole

5-Chloro-1-phenyl-1H-indole

Cat. No.: B14124212
M. Wt: 227.69 g/mol
InChI Key: RTOYKOQOXPAKPD-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1H-indole is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-phenyl-1H-indole typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-phenyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the indole ring, leading to various functionalized derivatives.

Scientific Research Applications

5-Chloro-1-phenyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    5-Chloro-1H-indole: Lacks the phenyl group at the 1st position.

    1-Phenyl-1H-indole: Lacks the chlorine atom at the 5th position.

    5-Bromo-1-phenyl-1H-indole: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 5-Chloro-1-phenyl-1H-indole is unique due to the combined presence of the chlorine atom and phenyl group, which imparts distinct chemical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

5-chloro-1-phenylindole

InChI

InChI=1S/C14H10ClN/c15-12-6-7-14-11(10-12)8-9-16(14)13-4-2-1-3-5-13/h1-10H

InChI Key

RTOYKOQOXPAKPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

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